PRT4165

Description

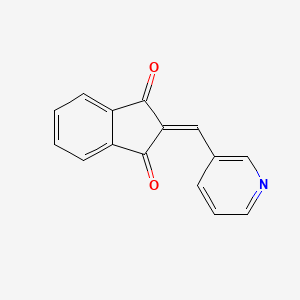

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHZFEWYVFWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185032 | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31083-55-3 | |

| Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PRT-4165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRT-4165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRT4165: A Technical Guide to its Mechanism of Action as a PRC1 E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of the Polycomb Repressive Complex 1 (PRC1).[1][2] By specifically inhibiting the RING1A and RNF2 (also known as RING1B) components of PRC1, this compound effectively blocks the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a critical epigenetic mark for transcriptional repression and DNA damage response.[2][3][4] This guide provides a detailed overview of this compound's mechanism of action, summarizing its effects on cellular pathways, presenting its inhibitory profile in quantitative terms, and detailing the experimental protocols used to elucidate its function.

Introduction: The Role of Polycomb Repressive Complex 1 (PRC1)

Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, particularly during development and cell differentiation.[5] They are broadly categorized into two main complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[5] PRC1's primary catalytic activity is the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1). This modification is associated with the compaction of chromatin, leading to the silencing of target genes.[5]

The core E3 ubiquitin ligase activity of PRC1 resides in the RING domain-containing proteins, primarily RING1A and RNF2/RING1B, which often form heterodimers with BMI1.[5] Beyond gene silencing, PRC1-mediated H2A ubiquitylation is a crucial early event in the DNA Damage Response (DDR) pathway, facilitating the recruitment of downstream repair factors to sites of DNA double-strand breaks (DSBs).[2] Given its central role in cancer-related pathways like gene silencing and DNA repair, the E3 ligase activity of PRC1 has emerged as a promising target for therapeutic intervention.[2][4]

Core Mechanism of Action of this compound

This compound functions as a potent and direct inhibitor of the E3 ubiquitin ligase activity of PRC1.[2][3] In vitro assays have confirmed that this compound inhibits both RING1A and RNF2, the paralogues that constitute the catalytic core of PRC1 complexes.[2][3][4] Its inhibitory action prevents the transfer of ubiquitin to its substrate, histone H2A.[6]

The primary molecular consequence of this compound activity is the dramatic reduction of global H2A monoubiquitylation levels within cells.[3] This inhibition disrupts the canonical function of PRC1 in maintaining a repressive chromatin state and initiating the ubiquitin-dependent signaling cascade at sites of DNA damage.[2]

Caption: this compound inhibits the RING1A/RNF2 E3 ligase activity of the PRC1 complex.

Downstream Cellular Effects

Impairment of the DNA Damage Response (DDR)

A critical function of PRC1 is its role in the response to DNA double-strand breaks (DSBs). Following a DSB, PRC1-mediated H2A ubiquitylation is required for the subsequent recruitment and retention of downstream DDR factors, including RNF8 and RNF168, which build further ubiquitin chains.[2][3] This ubiquitylation cascade is essential for signaling the damage and recruiting repair proteins like 53BP1 and BRCA1.

This compound disrupts this pathway at a crucial early step. By inhibiting PRC1, it prevents the initial H2A monoubiquitylation, which in turn blocks the accumulation of all detectable ubiquitin at DSB sites.[2][4][7] This leads to a failure in retaining key DDR proteins in foci around the break, ultimately resulting in delayed or impaired DSB repair.[2][3] A consequence of this unrepaired damage is the observed increase in γ-H2AX levels, a marker for DNA DSBs, after prolonged exposure to the inhibitor.[3]

Caption: this compound blocks the DNA damage response by inhibiting PRC1-mediated H2A ubiquitylation.

Cell Cycle Arrest

By interfering with the DNA damage repair process, this compound causes an accumulation of unrepaired DNA lesions. This triggers cell cycle checkpoints, leading to an arrest in the G2/M phase.[3] Studies in U2OS cells have shown that treating with increasing concentrations of this compound leads to a corresponding increase in the number of cells in G2/M.[7]

Other Reported Effects

-

Topoisomerase 2α (Top2α) Regulation : this compound has been shown to prevent the Bmi1/Ring1A-mediated ubiquitination and subsequent degradation of Top2α.[6]

-

Signaling Pathway Modulation : In leukemia cells, this compound treatment suppressed cell growth and led to the downregulation of proteins in the NOTCH signaling pathway.

-

Stem Cell Differentiation : By inhibiting RING1B, this compound treatment of human embryonic stem cells was found to promote neuroectodermal differentiation.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various assays.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference(s) |

|---|

| Bmi1/Ring1A | Cell-free self-ubiquitination | 3.9 µM |[6][7] |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Treatment Time | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Unspecified | 50 µM | 60 min | Dramatic reduction in total ubiquitylated H2A. | [3] |

| Unspecified | 50 µM | 30-60 min | Increased levels of γ-H2AX. | [3] |

| HeLa | 50 µM | 5 hours | Inhibition of Bmi1-FLAG ubiquitination. | [7] |

| U2OS | Increasing conc. | Not Specified | Increased proportion of cells in G2/M phase. |[7] |

Experimental Protocols

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the ubiquitylation of histone H2A by a PRC1 complex.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant E3 ligase complex (e.g., BMI1/RNF2)

-

Substrate: Recombinant Histone H2A

-

Human recombinant Ubiquitin

-

ATP solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

-

This compound stock solution in DMSO

-

4x SDS-PAGE loading buffer

-

Anti-Histone H2A antibody, Anti-ubiquitin antibody

Procedure:

-

Prepare a master mix containing Assay Buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

-

Aliquot the master mix into reaction tubes.

-

Add this compound (or DMSO as a vehicle control) to the tubes at various final concentrations. Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate (Histone H2A) and the E3 ligase complex (BMI1/RNF2).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE on a 4-20% Tris-glycine gel.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-Histone H2A antibody to detect the unmodified H2A and the ubiquitylated, higher molecular weight species (H2A-Ub). The reduction in the H2A-Ub band indicates inhibition.

Caption: Workflow for an in vitro E3 Ubiquitin Ligase Assay to test this compound activity.

Cellular Histone H2A Ubiquitylation Assay

This protocol assesses the ability of this compound to inhibit H2A ubiquitylation in a cellular context.

Materials:

-

HeLa or U2OS cells

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Histone acid extraction buffer

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents as described above

-

Primary antibody: Anti-ubiquityl-Histone H2A (H2AK119ub1)

-

Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 50 µM) or with DMSO vehicle control for the specified time (e.g., 1-5 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and perform a histone acid extraction to enrich for histone proteins.

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Normalize the protein amounts, add SDS-PAGE loading buffer, and boil for 5 minutes.

-

Resolve 15-20 µg of histone extract per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1.

-

Use an antibody against total Histone H3 or H2A as a loading control.

-

Image the blot and quantify the reduction in the H2AK119ub1 signal relative to the loading control.

Compound Properties

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(3-pyridinylmethylene)-1H-indene-1,3(2H)-dione | [6] |

| Synonyms | NSC600157 | [3] |

| CAS Number | 31083-55-3 | [6] |

| Molecular Formula | C15H9NO2 | [6] |

| Molecular Weight | 235.24 g/mol | [6] |

| Appearance | Yellow solid | |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | DMSO (up to 25 mg/mL or 100 mM) |[6] |

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PRC1. Its well-defined mechanism as a direct inhibitor of the RING1A/RNF2 E3 ligase activity provides a powerful tool to investigate the downstream consequences of abrogating H2A ubiquitylation.[2] The cellular effects, including the disruption of the DNA damage response and induction of G2/M cell cycle arrest, highlight the critical functions of PRC1 in maintaining genomic integrity.[3][7] This guide provides the foundational technical information for researchers employing this compound to further explore the multifaceted functions of Polycomb group proteins in both normal physiology and disease states such as cancer.

References

- 1. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. PRT-4165 | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. focusbiomolecules.com [focusbiomolecules.com]

PRT4165: A Technical Guide to a Novel PRC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). This compound has emerged as a valuable tool for studying the roles of PRC1-mediated ubiquitination in gene silencing, DNA damage response, and cancer biology. This document details the mechanism of action of this compound, its effects on cellular pathways, and provides detailed experimental protocols for its use in research settings. All quantitative data are summarized for easy reference, and key processes are visualized through detailed diagrams.

Introduction to this compound and PRC1

Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in the silencing of genes that control development, differentiation, and cell identity.[1][2][3] A primary catalytic activity of PRC1 is the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), a modification associated with transcriptional repression.[1][4] The E3 ubiquitin ligase activity of PRC1 is primarily carried out by the RING finger proteins RING1A and its paralogue RNF2 (also known as RING1B).[5][6] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive target for therapeutic development.[5][7]

This compound, with the chemical name 2-(3-Pyridinylmethylene)-1H-Indene-1,3(2H)-dione, is a potent and specific inhibitor of the E3 ligase activity of PRC1.[8] It serves as a critical tool for elucidating the functional consequences of PRC1 inhibition in various biological contexts.

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of the catalytic subunits of PRC1, namely RING1A and RNF2.[5][8] In vitro assays have demonstrated that this compound effectively blocks the E3 ubiquitin ligase activity of both individual RING proteins and the BMI1/RNF2 complex.[5] Notably, this compound does not significantly inhibit the E3 ligase activity of RNF8 or RNF168, other key enzymes involved in the DNA damage response, highlighting its specificity for PRC1.[5][9] The primary downstream effect of this compound is the reduction of H2A and H2AX ubiquitination levels within cells.[5]

dot

Caption: Mechanism of this compound action on the PRC1 complex.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 3.9 µM | Bmi1/Ring1A self-ubiquitination (cell-free) | [9][10] |

| Cellular Effect | Concentration | Time | Outcome | Reference |

| Reduction of total ubiquitylated H2A | 50 µM | 60 min | Dramatic reduction | [11] |

| Inhibition of H2AX ubiquitylation at DNA double-strand breaks | 50 µM | 5 min | Complete inhibition | [5] |

| Inhibition of Bmi1 ubiquitination | 50 µM | 5 hours | Inhibition observed | [12] |

| Increased G2/M cell cycle phase | Increasing concentrations | - | Dose-dependent increase | [11] |

Experimental Protocols

In Vitro E3 Ubiquitin Ligase Assay

This assay measures the ability of this compound to inhibit the ubiquitination of histone H2A by PRC1 components in a controlled, cell-free environment.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant PRC1 components (RING1, RNF2, or BMI1/RNF2 complex)

-

Histone H2A substrate

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-H2A antibody

Procedure:

-

Prepare reaction mixtures containing E1 enzyme, E2 enzyme, histone H2A, ubiquitin, and ATP in the reaction buffer.

-

Pre-incubate the PRC1 components with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[5][6]

-

Initiate the ubiquitination reaction by adding the pre-incubated PRC1/inhibitor mix to the reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-H2A antibody to visualize the ubiquitinated forms of H2A.[5][6]

dot

References

- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. focusbiomolecules.com [focusbiomolecules.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

PRT4165: A Technical Guide to the Bmi1/Ring1A E3 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 is a small molecule inhibitor targeting the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex, a core component of the Polycomb Repressive Complex 1 (PRC1). This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of epigenetics, DNA damage response, and oncology.

Introduction

Polycomb group (PcG) proteins are essential epigenetic regulators that play a critical role in maintaining gene expression patterns, particularly during development.[1] They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[2][3][4] The PRC1 complex is responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key post-translational modification associated with transcriptional repression.[5][6] The catalytic core of the PRC1 complex is the heterodimer of Bmi1 and Ring1A (or its paralog, Ring1B/RNF2), which together function as an E3 ubiquitin ligase.[7]

Dysregulation of PRC1 activity is implicated in various human diseases, including cancer, where it contributes to aberrant gene silencing and the maintenance of a cancer stem cell phenotype.[6] Consequently, the Bmi1/Ring1A complex has emerged as a promising therapeutic target. This compound is a potent and specific small molecule inhibitor of the Bmi1/Ring1A E3 ubiquitin ligase activity.[8][9][10] This guide details the function and experimental characterization of this compound.

Mechanism of Action of this compound

This compound directly inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A complex within PRC1.[10][11] This inhibition prevents the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the histone H2A substrate. The primary molecular consequence of this compound activity is the reduction of H2AK119ub1 levels, leading to the de-repression of PRC1 target genes.[8] Furthermore, this compound has been shown to impact the DNA damage response (DDR) by inhibiting the ubiquitylation events necessary for the recruitment of DNA repair factors to sites of double-strand breaks (DSBs).[8][12][13]

Bmi1/Ring1A Signaling Pathway

The Bmi1/Ring1A complex is a central node in the Polycomb silencing pathway. Bmi1 enhances the E3 ligase activity of Ring1A/B.[2] This complex is recruited to specific genomic loci, often by PRC2-mediated H3K27me3 marks, although PRC1 can also be recruited independently.[5] Once at the chromatin, Bmi1/Ring1A catalyzes the monoubiquitylation of H2A, which contributes to chromatin compaction and gene silencing.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound from various studies.

| Parameter | Value | Cell-free/Cell-based | Reference |

| IC50 (Bmi1/Ring1A self-ubiquitination) | 3.9 µM | Cell-free | [9][10] |

| Inhibition of H2A ubiquitylation | Near complete loss at 50 µM after 1 hour | Cell-based (U2OS cells) | [8] |

| Effect on Cell Cycle | Increased G2/M population with increasing concentrations | Cell-based (U2OS cells) | [9] |

| Inhibition of DSB Repair | Significant inhibition at 8 hours post-IR (2 Gy) with 50 µM | Cell-based (U2OS cells) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro E3 Ubiquitin Ligase Activity Assay

This assay measures the ability of this compound to inhibit the auto-ubiquitination of the Bmi1/Ring1A complex or the ubiquitination of a substrate like histone H2A in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant human Bmi1/Ring1A complex

-

Human ubiquitin

-

Histone H2A (as substrate)

-

ATP

-

This compound (dissolved in DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: Anti-ubiquitin, Anti-H2A

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and histone H2A (e.g., 1 µM) in ubiquitination reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding the recombinant Bmi1/Ring1A complex (e.g., 100 nM) and ATP (e.g., 2 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-H2A antibody to detect ubiquitinated forms of H2A (which will appear as higher molecular weight bands).

-

Quantify the band intensities to determine the extent of inhibition.

Cellular Histone H2A Ubiquitylation Assay

This assay assesses the effect of this compound on the levels of ubiquitylated H2A in cultured cells.

Materials:

-

Cell line (e.g., U2OS or HeLa)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Histone extraction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: Anti-uH2A (specifically recognizing ubiquitylated H2A at K119), Anti-H2A (as a loading control)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for different time points (e.g., 0, 15, 30, 60 minutes).

-

Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate equal amounts of histone proteins by SDS-PAGE.

-

Perform Western blotting using an anti-uH2A antibody to detect the levels of ubiquitylated H2A.

-

Use an anti-H2A antibody as a loading control.

-

Quantify the band intensities to determine the reduction in H2A ubiquitylation.[8]

DNA Damage Response (DDR) Assay - Immunofluorescence

This assay evaluates the impact of this compound on the formation of DNA damage foci, which are indicative of an active DNA damage response.

Materials:

-

Cell line (e.g., U2OS) grown on coverslips

-

This compound (dissolved in DMSO)

-

Source of DNA damage (e.g., ionizing radiation - IR)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a DDR marker (e.g., anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed U2OS cells on coverslips and allow them to attach.

-

Pre-treat the cells with this compound (e.g., 50 µM) or DMSO for a short period (e.g., 5 minutes).[8]

-

Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).[8]

-

Allow the cells to recover for various time points (e.g., 30 minutes, 2 hours, 8 hours) in the presence of this compound or DMSO.[8]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize the foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per cell to assess the effect of this compound on the DNA damage response.

Applications in Research and Drug Development

This compound serves as a valuable chemical tool for investigating the biological roles of PRC1-mediated ubiquitylation. Its ability to rapidly inhibit H2A ubiquitylation allows for the study of the dynamic regulation of gene expression and the immediate consequences of blocking this epigenetic mark.[11] In the context of the DNA damage response, this compound can be used to probe the role of ubiquitin signaling in the recruitment and retention of DNA repair factors.[8][12]

From a drug development perspective, this compound represents a lead compound for the development of more potent and specific inhibitors of the Bmi1/Ring1A complex. Given the established role of Bmi1 in cancer stem cell maintenance and tumorigenesis, inhibitors of this pathway hold significant therapeutic potential.[6] Further optimization of this compound could lead to the development of novel anti-cancer agents.

Conclusion

This compound is a key chemical probe for studying the function of the Bmi1/Ring1A E3 ubiquitin ligase. Its well-characterized inhibitory activity on PRC1-mediated H2A ubiquitylation and its impact on the DNA damage response make it an indispensable tool for researchers in epigenetics and cancer biology. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of next-generation PRC1 inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Role of Bmi-1 and Ring1A in H2A ubiquitylation and Hox gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The Polycomb Repressive Complex 1 Protein BMI1 Is Required for Constitutive Heterochromatin Formation and Silencing in Mammalian Somatic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target | PLOS One [journals.plos.org]

- 7. The Role of Polycomb Group Protein BMI1 in DNA Repair and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

- 12. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unable to Identify "PRT4165" in the Context of DNA Repair

Following an extensive search of publicly available scientific literature and databases, no information was found regarding a protein or molecule designated as "PRT4165" with a role in DNA repair. This suggests that "this compound" may be one of the following:

-

A novel or proprietary entity: It could be a very recent discovery that has not yet been published or is an internal designation within a private research and development setting.

-

An incorrect identifier: The name "this compound" may be a typographical error or a misunderstanding of a different protein's name.

Without any foundational scientific data on this compound, it is not possible to generate the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the name of the protein. If "this compound" is a placeholder or an internal code, providing the correct scientific name or any associated research articles will be necessary to gather the required information.

PRT4165: A Technical Guide to its Impact on Gene Silencing via Polycomb Repressive Complex 1 (PRC1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). It details the mechanism of action, impact on gene silencing and the DNA damage response, and provides relevant experimental data and protocols.

Executive Summary

This compound is a potent and specific inhibitor of the E3 ubiquitin ligase activity of the PRC1 complex, primarily targeting the catalytically active components RING1A and RNF2 (also known as RING1B). By inhibiting the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic modification in gene silencing, this compound effectively reverses PRC1-mediated transcriptional repression. This activity also extends to the DNA damage response (DDR), where it impedes the recruitment of DNA repair factors. This guide consolidates the current understanding of this compound's biochemical and cellular functions, presenting key quantitative data and experimental methodologies.

Mechanism of Action: Inhibition of PRC1 E3 Ligase Activity

This compound, chemically known as 2-pyridine-3-yl-methylene-indan-1,3-dione, directly inhibits the E3 ubiquitin ligase function of the PRC1 complex.[1][2] This complex is a critical regulator of gene expression, particularly during development, and is frequently dysregulated in cancer.[1][2] The core catalytic activity of PRC1 resides in the RING finger proteins, RING1A and RNF2, which form heterodimers with BMI1.[3][4]

This compound has been shown to inhibit the in vitro E3 ubiquitin ligase activity of RING1A, RNF2, and the BMI1/RNF2 complex.[1] This inhibition prevents the transfer of ubiquitin to histone H2A, a hallmark of PRC1-mediated gene silencing.[1] Notably, this compound does not appear to inhibit the E3 ligases RNF8 or RNF168, which are also involved in the DNA damage response, suggesting a degree of specificity for PRC1 components.[2][5][6]

The following diagram illustrates the signaling pathway inhibited by this compound:

Caption: Mechanism of this compound action on the PRC1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the efficacy and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| Bmi1/Ring1A | Cell-free self-ubiquitination assay | 3.9 µM | [3][6][7] |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Treatment Duration | Effect | Reference |

| HeLa | 50 µM | 5 hours | Inhibition of Bmi1-FLAG conjugated ubiquitin | [6] |

| Unspecified Cells | 50 µM | 60 minutes | Dramatic reduction in total ubiquitylated histone H2A | [5] |

| Unspecified Cells | Not specified | 30 and 60 minutes | Increased levels of γ-H2AX in unirradiated cells | [5] |

| U2OS | Increasing concentrations | Not specified | Increasing number of cells in G2/M phase | [5][6] |

| Zebrafish Embryos | 150 µM | Until 4 hours post fertilization | Bulk loss of H2Aub1 | [8] |

Impact on Gene Silencing and Development

PRC1-mediated H2AK119ub1 is a crucial step in the establishment and maintenance of gene silencing at developmental loci. Studies in zebrafish embryos have demonstrated that inhibition of Rnf2 (the zebrafish ortholog of RNF2) activity with this compound leads to a failure in establishing developmental gene silencing.[8] This results in the prevention of subsequent H3K27me3 marking by PRC2 and the precocious expression of developmental genes.[8] Specifically, treatment of zebrafish embryos with 150 μM this compound resulted in a significant loss of global H2Aub1.[8] This highlights the critical role of PRC1's catalytic activity in orchestrating the epigenetic landscape during early development.

The following diagram illustrates the logical relationship in PRC1-mediated gene silencing and the intervention by this compound:

Caption: Logical flow of PRC1-mediated gene silencing and this compound's inhibitory role.

Role in DNA Damage Response (DDR)

Beyond its role in developmental gene silencing, PRC1-mediated ubiquitination is integral to the cellular response to DNA double-strand breaks (DSBs). This compound has been shown to inhibit the accumulation of ubiquitin at sites of DSBs.[1][6] This, in turn, impairs the retention of several DNA damage response proteins at these sites and delays the repair of DSBs.[1][6] Treatment of cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, consistent with a delay in DSB repair.[5] The inhibition of DSB-induced transcriptional silencing has also been observed following this compound treatment.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is adapted from studies demonstrating the direct inhibitory effect of this compound on PRC1's catalytic activity.[1]

Objective: To determine the effect of this compound on the E3 ubiquitin ligase activity of RING1, RNF2, or the BMI1/RNF2 complex towards histone H2A.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant E3 ligase (RING1, RNF2, or BMI1/RNF2 complex)

-

Histone H2A substrate

-

Ubiquitin

-

This compound

-

Reaction buffer

-

SDS-PAGE gels

-

Anti-H2A antibody for Western blotting

Procedure:

-

Pre-incubate the E3 ligase with varying concentrations of this compound for 30 minutes.

-

Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and histone H2A substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-H2A antibody to visualize ubiquitylated H2A products.

Cellular Histone Ubiquitylation Assay

This protocol is based on experiments assessing the in-cell activity of this compound.[6]

Objective: To determine the effect of this compound on H2A ubiquitylation in cultured cells.

Materials:

-

HeLa or U2OS cells

-

Plasmids for expressing tagged proteins (e.g., Bmi1-FLAG, HA-ubiquitin)

-

Transfection reagent

-

This compound dissolved in a suitable solvent (e.g., DMSO, PEG400)

-

Cell lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-HA, anti-H2A)

Procedure:

-

Transfect cells with plasmids expressing Bmi1-FLAG, Ring1A, and HA-ubiquitin.

-

Allow cells to express the proteins for 24 hours.

-

Treat the cells with either vehicle control or a specified concentration of this compound (e.g., 50 µM) for a defined period (e.g., 5 hours).

-

Lyse the cells and perform immunoprecipitation for the tagged protein (e.g., Bmi1-FLAG).

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-HA antibody to detect conjugated ubiquitin.

The following diagram outlines a general experimental workflow for evaluating this compound:

Caption: A generalized experimental workflow for the characterization of this compound.

Clinical Development and Future Perspectives

As of late 2025, there is limited publicly available information on the clinical development of this compound. While the compound serves as a valuable research tool for dissecting the roles of PRC1 in gene silencing and DNA repair, its progression into clinical trials has not been widely reported.[9][10][11] Concerns regarding its potency and potential for off-target effects, including its structural similarity to pan-assay interference compounds (PAINS), may present challenges for its therapeutic development.[4]

Despite this, the proof-of-concept provided by this compound and other PRC1-targeting compounds underscores the therapeutic potential of inhibiting this complex in diseases such as cancer.[4][9] Future efforts in this area may focus on developing more potent and selective PRC1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a foundational chemical probe for studying the biological functions of the PRC1 complex. Its ability to inhibit H2A ubiquitylation has provided significant insights into the mechanisms of gene silencing and the DNA damage response. While its direct clinical utility remains to be determined, the knowledge gained from studies involving this compound continues to inform the development of novel epigenetic therapies. This technical guide provides a consolidated resource for researchers aiming to utilize or further investigate this important small molecule inhibitor.

References

- 1. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of polycomb repressive complex 1 inhibits ubiquitin signaling at DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRT-4165 | Cell Signaling Technology [cellsignal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 8. Establishment of developmental gene silencing by ordered polycomb complex recruitment in early zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ongoing clinical trials to watch in ITP | VJHemOnc [vjhemonc.com]

- 11. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

Investigating the Target Specificity of PRT4165: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of PRT4165, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). The information presented herein is collated from seminal research to facilitate further investigation and application of this compound in biomedical research.

Core Mechanism of Action

This compound is a potent inhibitor of PRC1-mediated histone H2A ubiquitylation.[1][2][3] Its primary mechanism involves the direct inhibition of the E3 ubiquitin ligase activity of essential PRC1 components. Specifically, this compound targets RING1A and its highly active paralogue, RNF2 (also known as RING1B), which are responsible for the catalytic activity of the PRC1 complex.[2][3][4] By inhibiting these enzymes, this compound effectively blocks the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a key epigenetic modification involved in gene silencing and the DNA damage response.[2][5]

Quantitative Analysis of Target Inhibition

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings regarding its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition Data

| Target Complex | Assay Type | Endpoint | IC50 Value | Reference |

| Bmi1/Ring1A | HTRF®-based self-ubiquitination assay | Inhibition of self-ubiquitination | 3.9 µM | [3][4][6][7] |

| RING1A | In vitro E3 ubiquitin ligase activity assay | Inhibition of H2A ubiquitylation | - | [2] |

| RNF2 | In vitro E3 ubiquitin ligase activity assay | Inhibition of H2A ubiquitylation | - | [2] |

| Bmi1/RNF2 Complex | In vitro E3 ubiquitin ligase activity assay | Inhibition of H2A ubiquitylation | - | [2][7] |

Table 2: Cellular Activity and Target Engagement

| Cell Line | Treatment Conditions | Observed Effect | Reference |

| HeLa | 50 µM this compound for 5 hours | Inhibition of Bmi1/Ring1A self-ubiquitination | [6] |

| U2OS | 50 µM this compound for 60 minutes | Dramatic reduction in total ubiquitylated histone H2A | [1] |

| U2OS | Increasing concentrations of this compound | Increased number of cells in G2/M phase | [1][3] |

| HeLa | 50 µM this compound | Complete inhibition of VM26-induced Top2α degradation | [6] |

Target Specificity Profile

A critical aspect of any small molecule inhibitor is its specificity. Studies have shown that this compound exhibits selectivity for the PRC1 E3 ligases over other E3 ligases involved in the DNA damage response.

Table 3: Off-Target Activity Screening

| Off-Target | Assay Type | Result | Reference |

| RNF8 | In vitro E3 ubiquitin ligase activity assay | Not inhibited | [2][3] |

| RNF168 | In vitro E3 ubiquitin ligase activity assay | Not inhibited | [2][3] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: this compound inhibits the E3 ligase activity of the RNF2/Bmi1 complex.

Caption: Workflow for an in vitro H2A ubiquitination assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's target specificity.

In Vitro E3 Ubiquitin Ligase Activity Assay

This protocol is adapted from studies investigating the direct inhibitory effect of this compound on PRC1 components.[2]

Objective: To determine if this compound directly inhibits the E3 ubiquitin ligase activity of RING1A, RNF2, or the Bmi1/RNF2 complex towards a histone H2A substrate.

Materials:

-

Recombinant E1 enzyme

-

Recombinant E2 enzyme (UbcH5c)

-

Recombinant E3 ligase (RING1, RNF2, or Bmi1/RNF2 complex)

-

Histone H2A substrate

-

Ubiquitin

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Reaction Buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and ATP)

-

SDS-PAGE loading buffer

-

Primary antibody against Histone H2A

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare a reaction mixture containing the E1 enzyme, E2 enzyme (UbcH5c), ubiquitin, and histone H2A substrate in the reaction buffer.

-

In separate tubes, pre-incubate the E3 ubiquitin ligase (e.g., RNF2/Bmi1 complex) with varying concentrations of this compound or DMSO (as a vehicle control) for 30 minutes.

-

Initiate the ubiquitination reaction by adding the pre-incubated E3 ligase/inhibitor mix to the reaction mixture from step 1.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for histone H2A to detect both the unmodified and ubiquitylated forms.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system. The inhibition of H2A ubiquitylation will be indicated by a decrease in the higher molecular weight bands corresponding to ubiquitinated H2A in the this compound-treated samples compared to the DMSO control.

Cellular Histone Ubiquitylation Assay

This protocol is designed to assess the effect of this compound on histone H2A ubiquitylation within a cellular context.[1][2]

Objective: To determine if this compound can penetrate cells and inhibit the ubiquitylation of histone H2A and H2AX in response to DNA damage.

Materials:

-

U2OS (or other suitable) cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Source of ionizing radiation (IR) (e.g., X-ray irradiator)

-

Phosphate-buffered saline (PBS)

-

1% Paraformaldehyde

-

90% Methanol

-

FACS incubation buffer (e.g., PBS with 1% BSA)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Seed U2OS cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with different concentrations of this compound or DMSO for 60 minutes prior to irradiation.

-

Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy) to induce DNA double-strand breaks.

-

Harvest the cells 2 hours after irradiation.

-

Wash the cells twice with PBS and then fix with 1% paraformaldehyde at 37°C for 10 minutes.

-

Cool the cells on ice for 1 minute, then permeabilize with 90% methanol and store at -20°C overnight.

-

Wash the fixed cells twice with PBS and block with FACS incubation buffer.

-

Incubate the cells with a primary antibody against γ-H2AX. The ubiquitylated form of γ-H2AX can be detected as a higher molecular weight species in Western blots of histone extracts.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry to quantify the levels of γ-H2AX. A reduction in the ubiquitylated form of γ-H2AX in this compound-treated cells would indicate cellular target engagement. Alternatively, histone extracts can be prepared and analyzed by Western blot to directly visualize the ubiquitylated forms of H2A and γ-H2AX.

Summary and Future Directions

This compound is a valuable chemical probe for studying the roles of PRC1-mediated ubiquitylation in gene expression and the DNA damage response. Its specificity for RING1A/RNF2 over other E3 ligases like RNF8 and RNF168 makes it a useful tool to dissect these pathways.[2][3] While the core target profile is well-defined, comprehensive kinome-wide or E3 ligase-wide screening would provide a more complete picture of its off-target effects. Researchers using this compound should be mindful of potential off-target effects, as is prudent with any small molecule inhibitor used at micromolar concentrations.[2] Future work could focus on developing more potent and selective derivatives of this compound to enhance its utility as both a research tool and a potential therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PRT-4165 | Cell Signaling Technology [cellsignal.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target | PLOS One [journals.plos.org]

- 7. focusbiomolecules.com [focusbiomolecules.com]

PRT4165: A Technical Guide to its Role in Stem Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRT4165 has emerged as a significant small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator in stem cell biology. This technical guide provides an in-depth overview of this compound's mechanism of action and its specific involvement in directing stem cell lineage commitment. By inhibiting the E3 ubiquitin ligase activity of the PRC1 core components, RING1A and RING1B (RNF2), this compound modulates the ubiquitylation of histone H2A on lysine 119 (H2AK119ub1). This action leads to alterations in gene expression, favoring the differentiation of human embryonic stem cells (hESCs) towards a neuroectodermal fate while suppressing endodermal and mesodermal lineages. This document details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data on the effects of this compound, offering a valuable resource for researchers in regenerative medicine and drug discovery.

Introduction to this compound

This compound is a potent and specific inhibitor of the PRC1 E3 ubiquitin ligase.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of RING1A and RING1B, which are core components of PRC1.[1][2] This inhibition prevents the monoubiquitylation of histone H2A at lysine 119, a key epigenetic mark associated with transcriptional repression.[1] The IC50 value for the inhibition of Bmi1/Ring1A self-ubiquitination has been determined to be 3.9 µM.

The Role of PRC1 in Stem Cell Differentiation

Polycomb Repressive Complex 1 (PRC1) plays a critical role in maintaining the pluripotency and regulating the differentiation of embryonic stem cells. In undifferentiated ESCs, PRC1 is recruited to the promoters of developmental genes, including those that specify the three primary germ layers: ectoderm, mesoderm, and endoderm. The PRC1-mediated ubiquitylation of H2A leads to chromatin compaction and transcriptional repression, thereby silencing these lineage-specifying genes and maintaining the pluripotent state.

During differentiation, the activity and localization of PRC1 are dynamically regulated to allow for the expression of genes required for a specific lineage while continuing to repress genes of alternative fates. The targeted inhibition of PRC1 activity, therefore, presents a powerful tool to influence stem cell lineage commitment.

This compound-Mediated Neuroectodermal Differentiation

Studies have demonstrated that the application of this compound to differentiating human embryonic stem cells promotes their commitment to the neuroectodermal lineage.[1] Treatment of embryoid bodies (EBs) with this compound for 24 hours resulted in a significant upregulation of genes associated with neuroectoderm formation, while concurrently downregulating markers of the endodermal and mesodermal lineages.[1]

Quantitative Data

The following tables summarize the known quantitative data for this compound and the observed effects on lineage-specific gene expression.

| Parameter | Value | Reference |

| IC50 (Bmi1/Ring1A self-ubiquitination) | 3.9 µM | Not explicitly cited |

| Lineage | Marker Gene | Effect of this compound Treatment | Fold Change (Relative to Control) |

| Neuroectoderm | SOX1 | Upregulation | Data not available |

| PAX6 | Upregulation | Data not available | |

| TUJ1 | Upregulation | Data not available | |

| FOXG1 | Upregulation | Data not available | |

| NCAM | Upregulation | Data not available | |

| Endoderm | SOX17 | Downregulation | Data not available |

| FOXA2 | Downregulation | Data not available | |

| Mesoderm | BRACHYURY | Downregulation | Data not available |

| TBX5 | Downregulation | Data not available |

Note: Specific fold-change values from the primary literature are not available at the time of this writing. The table reflects the qualitative observations of upregulation and downregulation.

Experimental Protocols

Human Embryonic Stem Cell (hESC) Culture and Embryoid Body (EB) Formation

-

hESC Culture: Culture human embryonic stem cells (e.g., H9 cell line) on a feeder layer of irradiated mouse embryonic fibroblasts (MEFs) in hESC growth medium. The medium should consist of DMEM/F12, 20% Knockout Serum Replacement, 0.1 mM β-mercaptoethanol, 1 mM L-glutamine, non-essential amino acids, and 4 ng/mL FGF-2. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

EB Formation (Hanging Drop Method):

-

Treat confluent hESC cultures with collagenase IV to detach colonies.

-

Gently triturate the colonies to obtain small clumps of approximately 100-200 cells.

-

Resuspend the cell clumps in EB formation medium (hESC medium without FGF-2).

-

Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

-

Invert the lid over a petri dish containing sterile PBS to maintain humidity.

-

Incubate for 48-72 hours to allow the formation of embryoid bodies.

-

This compound Treatment for Neuroectodermal Differentiation

-

EB Collection: After EB formation, gently wash the EBs from the petri dish lid with EB differentiation medium.

-

This compound Treatment:

-

Transfer the EBs to a new non-adherent petri dish containing fresh EB differentiation medium.

-

Add this compound to the desired final concentration (a concentration of 50 µM has been used to achieve a dramatic reduction in total ubiquitylated histone H2A within 60 minutes in other cell types).[1]

-

Incubate the EBs in the presence of this compound for 24 hours.

-

-

Control Group: Prepare a parallel culture of EBs in differentiation medium containing the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated group.

Analysis of Lineage-Specific Marker Expression (Quantitative RT-PCR)

-

RNA Extraction:

-

Harvest the EBs after 24 hours of treatment.

-

Wash the EBs with sterile PBS.

-

Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green chemistry on a real-time PCR system.

-

Use primers specific for the target genes (SOX1, PAX6, TUJ1, FOXG1, NCAM, SOX17, FOXA2, BRACHYURY, TBX5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The cycling conditions should be optimized for each primer set but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Signaling Pathways and Experimental Workflow

PRC1 Signaling Pathway in Stem Cell Differentiation

Caption: PRC1 signaling in stem cell fate determination and the effect of this compound.

Experimental Workflow for this compound-Induced Differentiation

Caption: Workflow for assessing this compound's effect on hESC differentiation.

Conclusion

This compound serves as a valuable chemical tool for dissecting the role of PRC1 in stem cell biology and for directing the differentiation of pluripotent stem cells towards the neuroectodermal lineage. Its specific inhibition of RING1A/B-mediated H2A ubiquitylation provides a targeted approach to manipulate the epigenetic landscape of stem cells. This technical guide provides a comprehensive overview of the current knowledge on this compound's involvement in stem cell differentiation, offering researchers and drug development professionals a foundation for future investigations and applications in regenerative medicine. Further studies are warranted to elucidate the precise downstream targets of PRC1 that govern this lineage switch and to optimize the use of this compound in protocols for generating specific neural cell types for therapeutic use.

References

Methodological & Application

Application Notes and Protocols: Utilizing PRT4165 in DNA Damage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key regulator of chromatin structure and gene expression.[1][2] Specifically, this compound targets the E3 ubiquitin ligase activity of the PRC1 complex, catalyzed by the RING1A and RNF2 (RING1B) proteins.[2][3] This inhibition prevents the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a critical post-translational modification involved in transcriptional repression and the DNA Damage Response (DDR).[2] By impeding PRC1 function, this compound disrupts the recruitment of DNA repair factors to sites of DNA double-strand breaks (DSBs), leading to an accumulation of DNA damage and sensitizing cancer cells to DNA-damaging agents.[3] These characteristics make this compound a valuable tool for studying the role of PRC1 in DNA repair and for exploring novel anti-cancer therapeutic strategies.

This document provides detailed protocols for utilizing this compound in key DNA damage assays, including the analysis of γH2AX foci formation, the Comet assay for assessing DNA strand breaks, and cell viability assays to determine the cytotoxic effects of this compound.

Mechanism of Action of this compound in the DNA Damage Response

This compound specifically inhibits the E3 ubiquitin ligase activity of the PRC1 complex, which is responsible for the monoubiquitylation of histone H2A. In the context of DNA damage, this ubiquitylation is a crucial step in the signaling cascade that leads to the recruitment of DNA repair proteins to DSBs. By inhibiting PRC1, this compound prevents H2A ubiquitylation, which in turn impairs the retention of downstream DNA damage response proteins at the site of damage.[3] This disruption of the repair process results in the persistence of DNA lesions, which can be visualized by the accumulation of phosphorylated H2AX (γH2AX), a sensitive marker of DSBs.[1]

Caption: this compound inhibits PRC1, leading to failed DNA repair and apoptosis.

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in various cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 24 | 31.6 x 10⁻³ |

| A549 | Lung Carcinoma | 72 | 36.0 x 10⁻² |

| MCF-7 | Breast Cancer | 24 | 24.2 |

| MCF-7 | Breast Cancer | 72 | > 1000 |

| DU-145 | Prostate Cancer | 24 | 14.2 x 10⁻³ |

| DU-145 | Prostate Cancer | 72 | 126.2 |

| WM2664 | Melanoma | 24 | 10.1 x 10³ |

| WM2664 | Melanoma | 72 | 229.3 |

| HEK-293T (Normal) | Embryonic Kidney | 24 | 775.8 |

| HEK-293T (Normal) | Embryonic Kidney | 72 | 822.8 |

Data compiled from publicly available sources.[4]

Table 2: Recommended Concentration Range for In Vitro Assays

| Assay | Cell Type | This compound Concentration (µM) | Incubation Time |

| γH2AX Staining | U2OS | 50 | 30 - 60 min |

| Comet Assay | Various | 10 - 100 | 1 - 24 h |

| Cell Viability (MTT) | Various | 0.1 - 100 | 24 - 72 h |

These are starting recommendations and should be optimized for specific cell lines and experimental conditions.

Experimental Protocols

The following are detailed protocols for assessing DNA damage induced by this compound.

Protocol 1: Immunofluorescence Staining for γH2AX Foci

This protocol details the detection of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with this compound.

Caption: Workflow for γH2AX immunofluorescence staining.

Materials:

-

Cells of interest (e.g., U2OS, HeLa)

-

This compound (stock solution in DMSO)

-

Culture medium

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-γH2AX (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) for the appropriate duration (e.g., 30-60 minutes). Include a vehicle control (DMSO).

-

Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI solution for 5 minutes.

-

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using appropriate image analysis software.

Protocol 2: Alkaline Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells treated with this compound

-

Comet assay slides

-

Low melting point agarose (LMA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMA (at 37°C) at a 1:10 (v/v) ratio. Immediately pipette 75 µL of the mixture onto a Comet assay slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes.

-

Neutralization: Carefully remove the slides from the tank and wash them gently three times with neutralization buffer for 5 minutes each.

-

Staining: Stain the DNA by adding a few drops of a diluted DNA stain to each slide and incubate for 5 minutes in the dark.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using specialized software to quantify the percentage of DNA in the tail.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow them to attach overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value of this compound.

References

Application Notes and Protocols for PRT4165 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1).[1][2] It functions by targeting the E3 ubiquitin ligase activity of the Bmi1/Ring1A heterodimer, a core component of the PRC1 complex.[3][4] This inhibition leads to a significant reduction in the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a key epigenetic modification associated with transcriptional repression and the DNA damage response.[5] These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell viability, protein expression, and histone modifications.

Mechanism of Action

This compound selectively inhibits the catalytic activity of the Bmi1/Ring1A E3 ubiquitin ligase.[3] This enzymatic activity is crucial for the PRC1 complex to attach a single ubiquitin molecule to histone H2A. By blocking this process, this compound effectively reverses PRC1-mediated gene silencing and impacts cellular processes such as the DNA damage response, cell cycle progression, and stem cell differentiation.[3] While this compound's primary target is the PRC1 complex, its downstream effects can indirectly influence pathways such as the p53 signaling cascade, primarily through the induction of DNA damage sensing and cell cycle arrest.[6]

This compound inhibits the PRC1 complex, reducing H2A ubiquitination.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound from various in vitro studies.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 3.9 µM | Cell-free Bmi1/Ring1A self-ubiquitination assay | [4][7] |

| Effective Concentration | 50 µM | U2OS cells (for inhibition of H2A ubiquitylation) | |

| Effective Concentration | 50 µM | HeLa cells (for inhibition of Bmi1/Ring1A activity) | [4] |

| Effective Concentration | 12.5 - 25 µM | In vitro Bmi1/Ring1A ubiquitination assay | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

General workflow for in vitro studies with this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Western Blotting for Histone H2A Ubiquitination

This protocol is designed to detect changes in the levels of ubiquitinated histone H2A upon this compound treatment.

Materials:

-

Cells treated with this compound and control cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (15% acrylamide is recommended for histone resolution)[8]

-

Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histones)[8][9]

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ubiquitinyl-Histone H2A (Lys119), anti-Histone H2A

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[8]

-

Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitinated H2A overnight at 4°C. Use an antibody against total H2A as a loading control on a separate blot or after stripping the first antibody.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in H2A ubiquitination.

Chromatin Immunoprecipitation (ChIP) for H2AK119ub

This protocol allows for the analysis of H2AK119ub levels at specific genomic loci.

Materials:

-

Cells treated with this compound and control cells

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer

-

Sonication buffer

-

Antibody against H2AK119ub

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-